molecular formula C7H15NO2 B2596501 Methyl 4-amino-2-ethylbutanoate CAS No. 1464945-51-4

Methyl 4-amino-2-ethylbutanoate

Cat. No.: B2596501
CAS No.: 1464945-51-4
M. Wt: 145.202
InChI Key: GEDCCIYZFIELQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-ethylbutanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-ethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 4-nitro-2-ethylbutanoic acid methyl ester using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-nitro-2-ethylbutanoate.

    Reduction: Methyl 4-amino-2-ethylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-2-ethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-ethylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis, releasing active metabolites. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Methyl 4-amino-2-ethylbutanoate can be compared with other similar compounds such as:

    Methyl 4-amino-2-methylbutanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-amino-2-ethylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-amino-2-propylbutanoate: Similar structure but with a propyl group instead of an ethyl group.

Properties

IUPAC Name

methyl 4-amino-2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-6(4-5-8)7(9)10-2/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDCCIYZFIELQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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